molecular formula C26H18FN3O2S B290038 5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one

5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one

Cat. No. B290038
M. Wt: 455.5 g/mol
InChI Key: SKTCEKWNTNPRHU-SCEPMMPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinone derivative that has been synthesized through a multi-step process and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of different diseases. The compound has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins, which are responsible for inflammation. The compound also inhibits the activity of MMP-9, which is a protein involved in the invasion and metastasis of cancer cells. Additionally, the compound inhibits the activity of PTP1B, which is an enzyme involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, in different studies. It has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis in cancer cells. The compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of various enzymes and proteins, and its anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one. One direction is to further investigate the compound's potential therapeutic applications in different diseases, such as cancer, diabetes, and inflammation. Another direction is to study the compound's mechanism of action in more detail to better understand its effects on different enzymes and proteins. Additionally, future studies could focus on optimizing the synthesis method of the compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one involves a multi-step process. The starting materials for the synthesis are 4-fluorobenzaldehyde, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-5-one, and 2-aminothiophenol. The reaction proceeds through a condensation reaction between 4-fluorobenzaldehyde and 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-5-one, followed by the addition of 2-aminothiophenol. The final product is obtained through cyclization of the intermediate compound.

Scientific Research Applications

5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases. The compound has shown anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities in different studies. It has been found to inhibit the activity of various enzymes and proteins, including COX-2, MMP-9, and PTP1B, which are involved in the pathogenesis of different diseases.

properties

Molecular Formula

C26H18FN3O2S

Molecular Weight

455.5 g/mol

IUPAC Name

(2E,5E)-5-[(4-fluorophenyl)methylidene]-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H18FN3O2S/c1-17-23(25(32)30(28-17)21-10-6-3-7-11-21)26-29(20-8-4-2-5-9-20)24(31)22(33-26)16-18-12-14-19(27)15-13-18/h2-16H,1H3/b22-16+,26-23+

InChI Key

SKTCEKWNTNPRHU-SCEPMMPSSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/2\N(C(=O)/C(=C\C3=CC=C(C=C3)F)/S2)C4=CC=CC=C4)C5=CC=CC=C5

SMILES

CC1=NN(C(=O)C1=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=O)C1=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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